
Pyrithiobac
Overview
Description
Pyrithiobac, also known as sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is a post-emergence herbicide primarily used for controlling broad-leaved weeds in cotton and other crops. It is known for its high aqueous solubility and semi-volatility, making it highly mobile and capable of leaching into groundwater. This compound is moderately persistent in soil systems but tends to be non-persistent in aquatic systems. It has low mammalian toxicity but may bioaccumulate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrithiobac is synthesized through a series of chemical reactions involving the formation of the pyrimidinylthio group and its subsequent attachment to the benzoate structure. The synthesis typically involves the following steps:
Formation of the Pyrimidinylthio Group: This involves the reaction of 4,6-dimethoxypyrimidine with a suitable thiolating agent to form the pyrimidinylthio intermediate.
Attachment to Benzoate: The pyrimidinylthio intermediate is then reacted with 2-chloro-6-benzoic acid under specific conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reflux in Acidic Conditions: this compound residues are efficiently extracted from soil by reflux in 20% 1 N sulfuric acid/80% acetone.
Reflux in Basic Conditions: Reflux in 1 N sodium hydroxide is also used for extraction.
Chemical Reactions Analysis
Types of Reactions: Pyrithiobac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different chemical and physical properties .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Pyrithiobac sodium (chemical name: 2-chloro-6-(4,6-dimethoxypyridin-2-ylsulfanyl)benzoic acid sodium salt) functions as an inhibitor of the enzyme acetolactate synthase (ALS), which is crucial in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting ALS, this compound disrupts protein synthesis in target plants, leading to their death. It is particularly effective against a range of annual and perennial grassy weeds and broadleaf weeds.
Scientific Research Applications
- Weed Control in Cotton : this compound is extensively used for controlling weeds in cotton fields. Studies have shown that it effectively reduces weed competition, thereby enhancing cotton yield. For instance, research conducted in Greece indicated that the application timing and rate of this compound significantly influenced both weed control efficacy and cotton yield .
- Temperature Effects on Efficacy : Research has demonstrated that temperature conditions can affect the performance of this compound. An experiment showed that exposure to cooler temperatures before or after application resulted in reduced chlorophyll content and shoot dry weight in cotton plants . This highlights the importance of environmental conditions on herbicide effectiveness.
- Combination with Other Herbicides : this compound has been studied in combination with other herbicides like paraquat. Such combinations have shown synergistic effects, improving the spectrum of weed control while potentially reducing the required application rates .
- Environmental Impact Studies : Investigations into the mobility and persistence of this compound in soil and water systems have been conducted to assess its environmental impact. Studies indicate that this compound can be transported effectively through irrigation and rainfall, raising concerns about its potential runoff into non-target areas .
Case Studies
Mechanism of Action
Pyrithiobac acts as a potent inhibitor of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase. This enzyme catalyzes the first reaction in the pathway for the synthesis of branched-chain amino acids. By inhibiting AHAS, this compound disrupts the synthesis of essential amino acids, leading to the death of susceptible plants .
Comparison with Similar Compounds
Pyrithiobac is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:
Imazapyr: Another AHAS inhibitor used as a herbicide.
Imazethapyr: Similar to imazapyr, it inhibits AHAS and is used for weed control.
Chlorimuron-ethyl: An AHAS inhibitor used in soybean cultivation.
Uniqueness: this compound’s high aqueous solubility and semi-volatility make it highly mobile, allowing it to effectively control a wide range of broad-leaved weeds. Its moderate persistence in soil and low mammalian toxicity further distinguish it from other herbicides .
Biological Activity
Pyrithiobac, a member of the pyridinecarboxylic acid herbicide class, is primarily known for its application in agriculture, particularly for controlling broadleaf and grassy weeds in crops like cotton. Recent studies have expanded its biological activity profile beyond herbicidal properties, exploring its potential applications in medicine and other biological fields. This article provides a comprehensive overview of the biological activities of this compound, including its mechanisms of action, derivatives, and case studies.
This compound functions as an acetohydroxyacid synthase (AHAS) inhibitor, disrupting the biosynthesis of branched-chain amino acids in plants, which are essential for growth and development. This inhibition leads to the death of susceptible weed species. The molecular structure of this compound allows it to bind effectively to the active site of AHAS, a key enzyme in the shikimic acid pathway.
Biological Activity Overview
Recent research has highlighted various biological activities associated with this compound and its derivatives:
- Herbicidal Activity : this compound is effective against a range of weeds, particularly johnsongrass (Sorghum halepense), when applied alone or in combination with other herbicides .
- Antifungal Properties : Studies show that certain this compound derivatives exhibit significant antifungal activity against Candida species. For instance, derivative 6–22 displayed stronger anti-Candida activity compared to this compound itself .
- Insecticidal Activity : Some derivatives have shown preliminary insecticidal properties, although these require further investigation .
- Antiviral Activity : Notably, derivative 6–5 demonstrated promising inhibitory effects against SARS-CoV main protease (M pro) with an IC50 value of 4.471 μM, indicating potential applications in antiviral therapy .
Study 1: Antifungal Activity Assessment
A series of experiments were conducted to evaluate the antifungal efficacy of this compound derivatives against various fungal pathogens. The results indicated that:
Compound | Minimum Inhibitory Concentration (MIC) | Fungal Target |
---|---|---|
6–22 | 10 μM | C. albicans |
6–26 | 50 mg/L | Plant pathogenic fungi |
PTB | 100 μM | Weak inhibition (~40%) |
The data suggest that while this compound itself has limited antifungal activity, its derivatives can significantly enhance this effect .
Study 2: Toxicity and Safety Profile
A risk assessment was conducted on the human health implications of this compound exposure. The findings revealed:
- Low acute toxicity in humans following accidental ingestion.
- A median hospital stay of 3 days for individuals exposed to bispyribac (a related compound), indicating relatively safe handling under controlled conditions .
- Toxicokinetic studies showed rapid absorption and excretion, with over 90% of the dose eliminated within 48 hours post-exposure .
Future Directions
The exploration of this compound derivatives as potential therapeutic agents is a promising avenue for future research. Given their demonstrated biological activities beyond herbicidal effects, there is an increasing interest in developing these compounds into multi-functional agrochemicals or pharmaceuticals.
Q & A
Basic Research Questions
Q. What experimental designs are recommended for assessing Pyrithiobac's herbicidal efficacy in cotton crops?
Methodological Answer: A randomized complete block design (RCBD) with four replications is widely used to minimize spatial variability. Plot sizes (e.g., 2.5 × 4 m) should ensure adequate sampling for weed biomass quantification. Weeds are harvested from standardized row sections (e.g., 0.5 m) at 14 and 28 days after treatment (DAT), dried at 55°C for five days, and weighed. Data are analyzed using ANOVA, with mean separation via Fisher’s protected LSD (α = 0.05). Contrast analysis can compare this compound-insecticide combinations against this compound alone .
Table 1: Key Parameters for Efficacy Studies
Parameter | Specification | Reference |
---|---|---|
Experimental Design | Randomized complete block (4 reps) | |
Plot Size | 2.5 × 4 m | |
Weed Sampling | 0.5 m row sections at 14 & 28 DAT | |
Statistical Analysis | ANOVA + Fisher’s LSD (α = 0.05) |
Q. What analytical techniques validate this compound purity and quantify residues in environmental samples?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying this compound in soil and plant matrices. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) confirm molecular identity. Soil extraction protocols often use acetonitrile/water mixtures, followed by cleanup with dispersive solid-phase extraction (dSPE). Method validation requires calibration curves, recovery tests (70–120%), and limits of detection (LOD < 0.01 ppm) .
Q. How do researchers control for environmental variables in studies on this compound's soil persistence?
Methodological Answer: Controlled-environment studies use soil columns with standardized texture (e.g., loamy sand) and organic matter content (1–2%). Variables like pH, moisture, and temperature are maintained using growth chambers. Field studies employ geostatistical tools (e.g., kriging) to map spatial heterogeneity. Degradation rates are modeled using first-order kinetics, with half-life (DT₅₀) calculations under aerobic/anaerobic conditions .
Advanced Research Questions
Q. What methodologies resolve contradictory data on this compound's cross-resistance with other acetolactate synthase (ALS) inhibitors?
Methodological Answer: Dose-response assays (e.g., seed bioassays) under controlled conditions quantify resistance ratios (RR). ALS enzyme activity assays using purified proteins identify mutations (e.g., Pro197Ser) via Sanger sequencing. Cross-resistance patterns are analyzed using hierarchical clustering of ED₅₀ values. Confounding factors (e.g., metabolic detoxification) are assessed via cytochrome P450 inhibition assays with malathion .
Q. How can metabolomics elucidate non-target plant responses to sublethal this compound exposure?
Methodological Answer: Untargeted metabolomics via LC-QTOF-MS identifies dysregulated pathways (e.g., branched-chain amino acid synthesis). Plants are treated with sublethal doses (10% ED₅₀), and leaf tissues harvested at 24/48 h. Data preprocessing (XCMS, MetaboAnalyst) and pathway enrichment analysis (KEGG, PlantCyc) prioritize biomarkers. Orthogonal validation uses qRT-PCR for key genes (e.g., ALS3) .
Q. What statistical frameworks analyze synergistic interactions between this compound and insecticide co-applications?
Methodological Answer: Colby’s equation evaluates synergism: , where = expected effect, = individual effects. A synergistic effect occurs when observed efficacy > . Generalized linear mixed models (GLMMs) account for random effects (e.g., plot variability). Time-course data are modeled with repeated-measures ANOVA .
Q. Methodological Best Practices
- Reproducibility: Document equipment models, reagent lot numbers, and software versions (e.g., HPLC column type, ANOVA package in R) .
- Data Contradictions: Use sensitivity analysis to test assumptions (e.g., normality, homogeneity of variance). Conflicting results should be reported with possible explanations (e.g., soil microbial diversity) .
- Ethical Compliance: Adhere to OECD guidelines for herbicide ecotoxicity testing (e.g., algal growth inhibition tests) .
Properties
IUPAC Name |
2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGVVEOAVNHRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037703 | |
Record name | Pyrithiobac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123342-93-8 | |
Record name | Pyrithiobac [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123342938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrithiobac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRITHIOBAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327Q8RB9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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